trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Stereochemistry Chiral building block Drug intermediate

trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1931957-17-3) is a stereochemically defined, N-Cbz-protected piperidine building block bearing a trans-3-hydroxymethyl-4-methyl substitution pattern (molecular formula C15H21NO3, MW 263.33 g/mol). It belongs to the class of 3,4-disubstituted piperidine intermediates that serve as privileged scaffolds in drug discovery, most notably forming the core of the FDA-approved drugs paroxetine and tofacitinib.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1931957-17-3
Cat. No. B2971497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
CAS1931957-17-3
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC1CCN(CC1CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c1-12-7-8-16(9-14(12)10-17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14+/m1/s1
InChIKeyFLRIVTSNMBQHFI-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1931957-17-3): Procurement-Ready Chemical Profile for Medicinal Chemistry Building Block Sourcing


trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1931957-17-3) is a stereochemically defined, N-Cbz-protected piperidine building block bearing a trans-3-hydroxymethyl-4-methyl substitution pattern (molecular formula C15H21NO3, MW 263.33 g/mol) . It belongs to the class of 3,4-disubstituted piperidine intermediates that serve as privileged scaffolds in drug discovery, most notably forming the core of the FDA-approved drugs paroxetine and tofacitinib [1][2]. The compound is supplied at 95% purity with fully assigned trans stereochemistry (InChI Key FLRIVTSNMBQHFI-OCCSQVGLSA-N) and is classified with GHS07 hazard labeling (H302/H315/H319/H335) [3].

Why Generic Piperidine Building Blocks Cannot Replace trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate in Stereochemistry-Dependent Synthesis


Piperidine building blocks are not interchangeable commodities: the combination of trans relative stereochemistry, the specific 3-hydroxymethyl-4-methyl substitution pattern, and the Cbz (benzyloxycarbonyl) N-protecting group collectively determines both downstream synthetic utility and the ultimate pharmacological properties of derived molecules [1]. Substituting a non-stereospecific analog, a des-methyl variant, or an alternative N-protecting group (e.g., Boc) alters reaction selectivity, deprotection orthogonality, and the three-dimensional presentation of pharmacophoric elements—effects that are amplified in 3,4-disubstituted piperidine systems where cis/trans isomerism produces qualitatively different biological selectivity profiles, including opposite transporter subtype preferences as demonstrated in monoamine transporter inhibitor series [2]. The evidence below quantifies these differentiation dimensions to support rigorous sourcing decisions.

Quantitative Differentiation Evidence for trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate Against Key Comparators


Defined Trans Stereochemistry Versus Non-Stereospecific Commercial Analog: InChI Key-Level Evidence of Configurational Purity

The target compound (CAS 1931957-17-3) is supplied with fully assigned trans stereochemistry, as evidenced by the stereochemically-resolved InChI Key (FLRIVTSNMBQHFI-OCCSQVGLSA-N) and canonical SMILES (C[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)C[C@H]1CO) reported by Fluorochem . In contrast, the benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate offered by Sigma-Aldrich (Enamine catalog EN300-6978020) carries the non-stereospecific InChI Key FLRIVTSNMBQHFI-UHFFFAOYSA-N, indicating undefined relative stereochemistry at positions 3 and 4—i.e., a mixture of cis and trans diastereomers or racemic trans . The ChemSpider entry for Benzyl (3R,4R)-3-(hydroxymethyl)-4-methyl-1-piperidinecarboxylate confirms 2 of 2 defined stereocentres for the trans enantiopure form . For stereochemistry-dependent synthetic sequences, this distinction is decisive.

Stereochemistry Chiral building block Drug intermediate

Procurement Cost Premium Reflects Synthetic Complexity of Installing 4-Methyl Group with Trans Stereochemistry Relative to the Des-Methyl Analog

The target compound commands a substantial price premium over its closest commercially available des-methyl comparator, N-Cbz-3-hydroxymethylpiperidine (CAS 39945-51-2). The trans-4-methyl target is priced at €722.10 for 250 mg (abcr, via Kuujia), equating to approximately €2,888 per gram [1]. In contrast, N-Cbz-3-hydroxymethylpiperidine (Fluorochem, 95% purity) is priced at €18.00 per gram . This ~160-fold per-gram cost differential reflects the additional synthetic steps required for stereoselective installation of the 4-methyl substituent in trans configuration relative to the 3-hydroxymethyl group—a non-trivial transformation that typically requires diastereoselective alkylation or chiral pool approaches. This pricing directly translates to the value of the pre-installed trans-3,4-substitution pattern for laboratories that lack the capacity for in-house stereoselective piperidine synthesis.

Synthetic accessibility Procurement economics Building block comparison

Cis/Trans Stereochemistry Drives Qualitatively Different Transporter Selectivity Profiles in 3,4-Disubstituted Piperidines: Class-Level Pharmacological Evidence

He et al. (2005) systematically compared the monoamine transporter inhibitory activity of both cis and trans isomers of 3,4-disubstituted piperidine analogs (4-(4-chlorophenyl)piperidine scaffold with thioacetamide side chain), evaluating each in both (+)- and (−)-enantiomeric forms [1]. The study demonstrated that cis and trans isomers exhibit qualitatively distinct transporter selectivity: (−)-cis analogs display DAT/NET selectivity, whereas (−)-trans and (+)-cis isomers show SERT or SERT/NET selectivity. Quantitatively, (+)-cis-5b achieved a Ki of low nanomolar potency at NET with 39-fold selectivity over DAT and 321-fold selectivity over SERT, while (+)-trans-5c showed comparable activity across all three transporters (broad-spectrum profile) [1]. Separately, Jiang et al. (2008) demonstrated that among all four enantiopure stereoisomers of the 3,4-disubstituted piperidine drug tofacitinib (CP-690,550), only the (3R,4R)-trans isomer blocked Stat5 phosphorylation (Jak3-dependent), while the (3S,4S), (3R,4S), and (3S,4R) isomers were inactive or displayed altered kinase selectivity [2]. These class-level findings establish that the trans stereochemistry embedded in the target compound is not merely a specification detail but a determinant of downstream pharmacological outcome.

Monoamine transporter Stereochemistry–activity relationship CNS drug discovery

Cbz Protecting Group Confers Orthogonal Deprotection Capability and Altered Physicochemical Properties Relative to Boc Analog

The target compound (Cbz-protected) can be directly compared to its N-Boc analog, tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1201187-00-9). The Cbz variant exhibits a higher predicted density (1.123 ± 0.06 g/cm³ vs. 1.027 ± 0.06 g/cm³) and a substantially higher predicted boiling point (401.4 ± 28.0 °C vs. 317.2 ± 15.0 °C), while both share an identical predicted pKa of 14.93 ± 0.10 [1][2]. Critically, the Cbz group is cleaved under orthogonal conditions (hydrogenolysis with H₂/Pd-C or transfer hydrogenation) compared to the Boc group (acidic cleavage with TFA or HCl), enabling selective, sequential deprotection strategies in multi-step syntheses where acid-labile functionality is present elsewhere in the molecule [3]. The Boc analog carries an InChI Key (FXPSXNXVXKMODU-UHFFFAOYSA-N) indicating 0 defined atom stereocenters (undefined stereochemistry), further distinguishing the stereochemically assigned target compound [2].

Protecting group strategy Orthogonal deprotection Physicochemical properties

Trans-3-Hydroxymethyl-4-Methylpiperidine Substitution Pattern Maps to Clinically Validated Drug Scaffolds: Paroxetine and Tofacitinib Structural Congruence

The trans-3,4-disubstituted piperidine motif present in the target compound directly maps to the core scaffolds of two FDA-approved drugs: (−)-paroxetine, a selective serotonin reuptake inhibitor (SSRI) featuring a (3S,4R)-trans-3,4-disubstituted piperidine, and tofacitinib (CP-690,550; Xeljanz), a Janus kinase inhibitor built on a (3R,4R)-4-methyl-3-(methylamino)piperidine core [1][2]. Paroxetine's SSRI activity is absolutely dependent on its trans configuration: the cis isomer shows markedly reduced affinity for the serotonin transporter [1]. For tofacitinib, Jiang et al. (2008) established that only the (3R,4R)-trans enantiomer exhibits Jak3 inhibitory activity at clinically relevant concentrations (IC50 = 1 nM), while the (3S,4S)-trans enantiomer and the cis diastereomers are essentially inactive [2]. The target compound, with its trans-3-hydroxymethyl-4-methyl substitution, serves as a direct synthetic precursor for both scaffold classes: the hydroxymethyl group can be elaborated to diverse pharmacophores via oxidation, amination, or etherification, while the Cbz group permits late-stage N-deprotection for further diversification [3].

Drug scaffold Paroxetine Tofacitinib SSRI JAK inhibitor

High-Impact Application Scenarios for trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate Derived from Quantitative Differentiation Evidence


Stereochemistry-Dependent CNS Transporter Ligand Discovery Programs Requiring Trans-Configured 3,4-Disubstituted Piperidine Scaffolds

For medicinal chemistry teams developing monoamine transporter inhibitors, the defined trans stereochemistry of this building block is essential. He et al. (2005) demonstrated that trans-3,4-disubstituted piperidines exhibit SERT or SERT/NET selectivity, while cis isomers favor DAT/NET profiles [1]. Programs targeting serotonin-related indications (depression, anxiety) or broad-spectrum transporter inhibition should procure this stereochemically defined trans building block rather than the non-stereospecific analog to ensure reproducible SAR and avoid confounding biological results from diastereomeric mixtures. The Cbz group enables late-stage hydrogenolytic deprotection under neutral conditions compatible with acid-sensitive intermediates.

Synthesis of Tofacitinib-Class JAK Inhibitor Analogs via C3-Hydroxymethyl Elaboration to 3-Amino Functionality

The target compound's trans-3-hydroxymethyl-4-methyl substitution pattern is directly homologous to the (3R,4R)-4-methyl-3-(methylamino)piperidine core of tofacitinib (CP-690,550), a JAK3 inhibitor with IC50 = 1 nM [2]. The C3-hydroxymethyl group serves as a latent amine precursor via oxidation to the aldehyde followed by reductive amination, or via Mitsunobu-type displacement, enabling access to diverse 3-amino-4-methylpiperidine analogs. Jiang et al. (2008) established that only the trans (3R,4R) configuration yields active JAK3 inhibitors; procurement of the undefined stereochemistry analog would necessitate chiral separation and stereochemical assignment, adding cost and delay [2].

Orthogonal Deprotection Sequences in Multi-Step Syntheses Where Cbz Stability Under Acidic Conditions Is Required

In synthetic sequences employing acid-labile protecting groups (e.g., tert-butyldimethylsilyl ethers, acetals, or Boc groups on secondary amines elsewhere in the molecule), the Cbz group on the target compound provides orthogonal deprotection capability. While the Boc analog (CAS 1201187-00-9) requires acidic conditions (TFA/HCl) that would simultaneously cleave other acid-sensitive protections, the Cbz group is removed under neutral hydrogenolysis (H₂/Pd-C) [3]. The higher predicted boiling point of the Cbz analog (401.4 °C vs. 317.2 °C for Boc) also provides greater thermal stability during reactions requiring elevated temperatures [4][5].

Build-vs-Buy Decision Support for Laboratories Evaluating In-House Versus Outsourced Synthesis of Trans-3,4-Disubstituted Piperidine Intermediates

The ~160-fold procurement cost premium of the target compound over the des-methyl analog N-Cbz-3-hydroxymethylpiperidine provides a quantitative benchmark for build-vs-buy analysis [4]. Laboratories with established stereoselective piperidine synthesis capabilities may find in-house preparation economical; however, for most discovery-stage programs, purchasing the pre-formed trans building block eliminates the need for multi-step diastereoselective synthesis, chiral resolution, and analytical stereochemical assignment—activities that typically require 2–4 weeks of full-time equivalent effort for a skilled synthetic chemist. The 95% purity specification with available NMR, HPLC, and LC-MS documentation further reduces quality control burden for procurement teams .

Quote Request

Request a Quote for trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.